(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(1-hydroxyethyl)tetrahydrofuran-3,4-diol (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(1-hydroxyethyl)tetrahydrofuran-3,4-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15914285
InChI: InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14)/t4?,6-,7+,8+,11+/m0/s1
SMILES:
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(1-hydroxyethyl)tetrahydrofuran-3,4-diol

CAS No.:

Cat. No.: VC15914285

Molecular Formula: C11H15N5O4

Molecular Weight: 281.27 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(1-hydroxyethyl)tetrahydrofuran-3,4-diol -

Specification

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
IUPAC Name (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(1-hydroxyethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14)/t4?,6-,7+,8+,11+/m0/s1
Standard InChI Key DJUZHNZMVHIRPJ-ONBHVAQOSA-N
Isomeric SMILES CC([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O
Canonical SMILES CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Introduction

Structural and Stereochemical Features

The title compound consists of a 6-aminopurine base (adenine derivative) linked via a β-glycosidic bond to a tetrahydrofuran ring substituted with a 1-hydroxyethyl group at the 5'-position. The stereochemistry at the 2', 3', 4', and 5' positions (2R,3R,4S,5R) is critical for molecular recognition by enzymes such as kinases and polymerases . Key structural attributes include:

  • Purine Base: The 6-amino group on the purine ring enhances hydrogen-bonding potential, facilitating interactions with nucleic acid templates or receptor binding pockets .

  • Sugar Modifications: The 1-hydroxyethyl group introduces steric bulk and additional hydrogen-bond donor/acceptor sites, potentially altering solubility and metabolic stability compared to natural nucleosides .

  • Hydrogen-Bond Network: The tetrahydrofuran ring’s hydroxyl groups (3',4'-diol) and the 5'-hydroxyethyl substituent create a dense hydrogen-bonding array, as observed in structurally related compounds like (2R,3R,4S,5R)-2-(6-Amino-8-(benzyloxy)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol .

Synthetic Considerations

While no explicit synthesis of the title compound is documented, plausible routes can be extrapolated from methods used for analogous nucleoside analogs:

Glycosylation Strategy

The coupling of a modified sugar moiety with a purine base typically employs Vorbrüggen glycosylation, where a silylated purine reacts with an activated sugar derivative. For example, the synthesis of (2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyltetrahydrofuran-3,4-diol involved heating a purine precursor with a protected sugar in ethanol-water, followed by recrystallization .

Physicochemical Properties

Based on structural analogs, the title compound is expected to exhibit the following properties:

PropertyValue/RangeBasis for Inference
Molecular Weight~337.3 g/molCalculated from formula
Water SolubilityHigh (>10 mM)Hydroxyl-rich structure
LogP (Partition Coefficient)~-1.5 to 0.2Polar substituents reduce lipophilicity
Melting Point180–220°CComparable to purine analogs

The compound’s solubility profile suggests potential for oral bioavailability, while its stereochemistry may influence membrane permeability and metabolic clearance .

Hypothetical Biological Activity

Adenosine Receptor Interactions

The purine scaffold is a hallmark of adenosine receptor ligands. For instance, 5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine exhibited nanomolar affinity for the A3 receptor . The title compound could modulate adenosine signaling pathways, though its selectivity would depend on substituent effects .

Anticancer Activity

Modified nucleosides often incorporate into DNA/RNA, causing chain termination or mismatch replication. The iodine-substituted derivative in showed promise in preclinical models, suggesting that the title compound’s hydroxyethyl group might enhance tumor selectivity.

Challenges and Future Directions

  • Stereoselective Synthesis: Achieving the correct (2R,3R,4S,5R) configuration requires chiral auxiliaries or enzymatic resolution, as seen in the synthesis of iodinated pyrrolopyrimidines .

  • Metabolic Stability: Hydroxyl groups may predispose the compound to glucuronidation or phosphorylation, necessitating prodrug strategies .

  • Target Validation: Computational docking studies against viral polymerases or adenosine receptors could prioritize in vitro testing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator